1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
Description
1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a urea derivative characterized by a 2,3-dimethoxyphenyl group linked via a urea bridge to a pyrrolidin-3-yl moiety substituted with a pyridin-2-yl ring. Urea derivatives are widely studied in medicinal chemistry due to their versatility in hydrogen bonding, which enhances target binding affinity, particularly in kinase inhibition and GPCR modulation . Structural elucidation of such compounds often employs X-ray crystallography, with programs like SHELX facilitating refinement and analysis .
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-7-5-6-14(17(15)25-2)21-18(23)20-13-9-11-22(12-13)16-8-3-4-10-19-16/h3-8,10,13H,9,11-12H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUATKZTHOVZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2CCN(C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group can be synthesized through the reaction of pyridine with a suitable amine under controlled conditions.
Coupling with Dimethoxyphenyl Isocyanate: The pyrrolidinyl intermediate is then reacted with 2,3-dimethoxyphenyl isocyanate to form the desired urea derivative. This step usually requires a catalyst and specific reaction conditions such as temperature and solvent choice.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: The compound is used as a tool to probe biological pathways and processes.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds, identified via CAS registrations, provide insights into how substituent variations influence molecular properties :
| Compound Name (CAS) | Substituent on Urea Nitrogen | Key Structural Features |
|---|---|---|
| 1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea (1798678-85-9) | 3,4-Dichlorophenyl | Electron-withdrawing Cl groups; increased lipophilicity |
| 1-(4-(Trifluoromethyl)phenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea (1795484-06-8) | 4-Trifluoromethylphenyl | Strong electron-withdrawing CF₃ group; enhanced metabolic stability |
| 1-(Tert-butyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea (1798679-00-1) | Tert-butyl | Bulky alkyl group; steric hindrance; reduced solubility |
| 1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea (1795087-48-7) | 4-Chlorobenzyl | Benzyl linker with Cl substituent; increased membrane permeability |
| 1-Benzhydryl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea (1795444-00-6) | Benzhydryl | Highly lipophilic; potential for CNS penetration |
| 1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea (1798679-05-6) | 2-Methoxyethyl | Polar substituent; improved aqueous solubility |
Electronic and Steric Effects
- Target Compound : The 2,3-dimethoxyphenyl group provides electron-donating methoxy substituents, which may enhance π-π stacking interactions and moderate solubility compared to electron-withdrawing groups (e.g., Cl, CF₃) in analogs like 1798678-85-9 and 1795484-06-8 .
- Steric Considerations : The tert-butyl group in 1798679-00-1 introduces significant bulk, likely reducing binding pocket accessibility compared to the target compound’s planar aromatic system .
Solubility and Lipophilicity
- The 2-methoxyethyl substituent in 1798679-05-6 increases polarity, suggesting higher solubility than the target compound’s dimethoxyphenyl group .
Research Findings and Data Analysis
While specific pharmacological data are unavailable in the provided evidence, structure-activity relationship (SAR) trends can be inferred:
Hypothetical Binding Affinity
- Electron-withdrawing groups (e.g., Cl, CF₃) may enhance target engagement in hydrophobic pockets but reduce solubility.
Metabolic Stability
- Trifluoromethyl groups (1795484-06-8) are known to resist oxidative metabolism, suggesting superior stability compared to the target compound’s methoxy groups, which are susceptible to demethylation .
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews existing literature regarding its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following structural formula:
This indicates that it contains a dimethoxyphenyl group, a pyridinyl group, and a pyrrolidine moiety, which are critical for its biological interactions.
Antitumor Activity
Research indicates that derivatives of urea compounds exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.
Key Findings:
- A related compound demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating strong antiproliferative activity .
- The presence of the pyridine and pyrrolidine rings is believed to enhance the interaction with biological targets, leading to increased efficacy .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression. For example:
- FGFR Inhibition: Compounds with similar urea structures have shown promising results as fibroblast growth factor receptor (FGFR) inhibitors. One study reported an IC50 value of less than 4.1 nM for FGFR1 inhibition .
- CDK Inhibition: The compound's structural analogs have also been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. These compounds exhibited potent inhibitory activity against CDK enzymes, suggesting potential applications in cancer therapy .
Antiviral Activity
Some studies have suggested that urea derivatives possess antiviral properties. For example, certain compounds have shown activity against Herpes simplex virus and Polio virus, indicating a broader therapeutic potential beyond oncology .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications in the structure significantly influence biological activity:
- Substituents on the Phenyl Ring: Variations in substituents on the 2 and 3 positions of the dimethoxyphenyl group can alter potency and selectivity towards specific targets.
- Pyridine Positioning: The position of the pyridine nitrogen atom also plays a critical role in enhancing binding affinity to target proteins.
Table 1: Summary of Biological Activities
Case Studies
- Case Study on Antitumor Efficacy : A study evaluated the effects of a closely related compound on P388 murine leukemia cells, demonstrating significant cytotoxicity at low concentrations. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Enzyme Inhibition Study : Another investigation focused on the inhibitory effects of this class of compounds on FGFR signaling pathways in various cancer models. Results indicated that structural modifications led to enhanced potency against FGFR-mediated tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
